Nifekalant
Overview
Description
Nifekalant is a class III antiarrhythmic agent approved in Japan for the treatment of arrhythmias and ventricular tachycardia . It is also under investigation in clinical trials . It is a nonselective K+ channel blocker without any β-blocking actions .
Molecular Structure Analysis
The molecular formula of Nifekalant is C19H27N5O5 . Its average mass is
Scientific Research Applications
Inhibitory Effect on HERG Channels
Nifekalant, a class III antiarrhythmic drug, has shown notable electrophysiological effects, specifically on human-ether-a-go-go-related gene (HERG) channels. It inhibits the HERG current in a concentration-dependent manner, demonstrating selective inhibition of the rapid component of the delayed rectifier K(+) current (I(Kr)) in cardiomyocytes. The drug's inhibitory effects are voltage-dependent and frequency-dependent, which may contribute to its clinical efficacy against ventricular tachyarrhythmias (Kushida et al., 2002).
Clinical Efficacy in Arrhythmias
Ventricular Tachyarrhythmias
Nifekalant has been widely used in Japan since 1999 for treating fatal ventricular tachyarrhythmias. Studies have highlighted its efficacy in this regard, particularly in cardiopulmonary arrest situations due to shock-resistant ventricular fibrillation (Harayama et al., 2011). Additionally, its effectiveness has been noted in the treatment of life-threatening ventricular tachyarrhythmias during reperfusion therapy for acute myocardial infarction (Koizumi et al., 2001).
Atrial Arrhythmias
Acute Conversion of Atrial Flutter
The efficacy of nifekalant in acute conversion of atrial flutter has been studied, indicating its potential beyond the suppression of ventricular tachyarrhythmias (Morita et al., 2007).
Extended Applications and Safety
Long-term Use and Safety Profile
The potential utility of nifekalant for long-term protection against ventricular arrhythmias has been explored, with a case report indicating its effective suppression of ventricular tachycardia without clinical adverse reactions over an extended period (Xiao et al., 2022). However, careful monitoring is advised due to its major adverse effect of QT interval prolongation and the occurrence of torsades de pointes, necessitating frequent monitoring and adequate dose adjustment (Pantazopoulos et al., 2011).
properties
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPANQZQGQPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046495 | |
Record name | Nifekalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifekalant | |
CAS RN |
130636-43-0 | |
Record name | Nifekalant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifekalant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifekalant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nifekalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFEKALANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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